

Protocol for Fenoxanil Extraction from Plant Tissues: Application Notes for Researchers

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Compound of Interest

Compound Name: *Fenoxanil*

Cat. No.: *B053544*

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Introduction

Fenoxanil is a widely used fungicide for controlling rice blast and other fungal diseases in various crops. Accurate determination of its residues in plant tissues is crucial for food safety assessment and regulatory compliance. This document provides detailed protocols for the extraction of **Fenoxanil** from plant tissues, tailored for researchers, scientists, and drug development professionals. Two primary methods are presented: a classical solvent extraction method and a modern approach using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique.

Data Presentation

The following tables summarize the quantitative data for the two extraction methods. Table 1 presents data from a validated solvent extraction method for **Fenoxanil**. Table 2 provides representative performance data for the QuEChERS method, based on typical recovery and detection limits for fungicides of a similar class, as specific validation data for **Fenoxanil** using this method was not available in the cited literature.

Table 1: Quantitative Data for Solvent Extraction of **Fenoxanil**

Plant Matrix	Fortification Level (mg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantitation (LOQ) (mg/kg)
Hulled Rice	0.04	98.5	3.2	0.04 ^[1]
0.4	95.2	2.5		
Soybean	0.04	82.2	6.8	0.04 ^[1]
0.4	85.7	4.1		
Kimchi Cabbage	0.04	109.1	5.4	0.04 ^[1]
0.4	105.3	3.8		
Green Pepper	0.04	92.8	7.1	0.04 ^[1]
0.4	96.4	4.5		
Apple	0.04	88.6	6.2	0.04 ^[1]
0.4	91.3	3.9		

Table 2: Representative Quantitative Data for QuEChERS Extraction of Fungicides

Plant Matrix	Typical Fortification Levels (mg/kg)	Typical Mean Recovery (%)	Typical Relative Standard Deviation (RSD) (%)	Typical Limit of Detection (LOD) (mg/kg)	Typical Limit of Quantitation (LOQ) (mg/kg)
Fruits (e.g., Apples, Grapes)	0.01 - 0.1	70 - 120[2]	< 20	0.001 - 0.01[3][4]	0.002 - 0.03[4]
Vegetables (e.g., Tomatoes, Lettuce)	0.01 - 0.1	70 - 120[2]	< 20	0.001 - 0.01[3]	0.002 - 0.03[4]
Cereals (e.g., Rice)	0.01 - 0.1	70 - 120	< 20	0.001 - 0.01	0.002 - 0.03

Experimental Protocols

Protocol 1: Solvent Extraction Method

This protocol is based on a validated method for the determination of **Fenoxanil** in various agricultural products.[1]

1. Sample Preparation:

- Homogenize a representative sample of the plant tissue (e.g., 50 g) using a high-speed blender.
- For dry samples like hulled rice or soybean, pulverize to a fine powder.

2. Extraction:

- Weigh 20 g of the homogenized sample into a 250 mL centrifuge tube.
- Add 100 mL of acetone and homogenize for 2-3 minutes.
- Centrifuge at 3000 rpm for 10 minutes.

- Decant the supernatant into a separatory funnel.
- Re-extract the pellet with another 50 mL of acetone, centrifuge, and combine the supernatants.

3. Liquid-Liquid Partitioning:

- To the combined acetone extract, add 50 mL of a saturated sodium chloride solution and 100 mL of n-hexane/dichloromethane (80:20, v/v).
- Shake vigorously for 5 minutes and allow the layers to separate.
- Collect the organic (upper) layer.
- Repeat the partitioning of the aqueous layer with another 50 mL of n-hexane/dichloromethane.
- Combine the organic layers and dry over anhydrous sodium sulfate.

4. Cleanup:

- Prepare a Florisil solid-phase extraction (SPE) column (1 g).
- Condition the column with 10 mL of n-hexane.
- Concentrate the dried organic extract to approximately 2 mL under a gentle stream of nitrogen.
- Load the concentrated extract onto the Florisil column.
- Elute the column with 20 mL of n-hexane/acetone (9:1, v/v).
- Collect the eluate and concentrate to 1 mL for analysis.

5. Analysis:

- Analyze the final extract using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation.

Protocol 2: QuEChERS Method

This protocol is a general and widely adopted method for pesticide residue analysis in plant matrices.^[5]

1. Sample Preparation:

- Homogenize a representative sample of the plant tissue (e.g., 50 g) using a high-speed blender. For high-water content matrices, it may be beneficial to freeze the sample with liquid nitrogen before homogenization.

2. Extraction:

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - for the EN 15662 method).
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

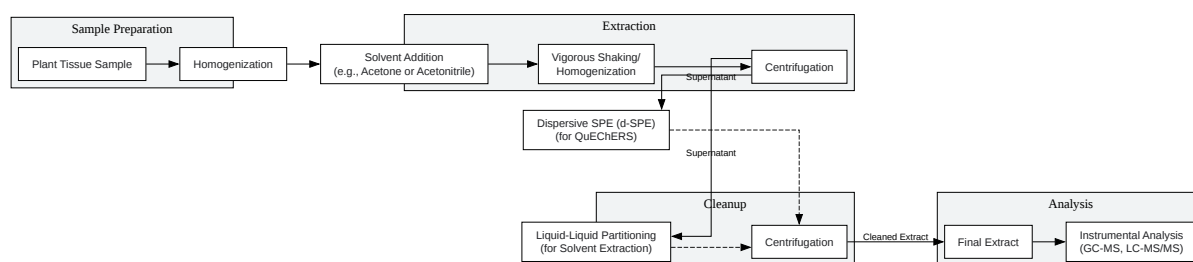
- Take a 1-8 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a 2 mL or 15 mL d-SPE tube.
- The d-SPE tube should contain a mixture of anhydrous MgSO_4 and a sorbent such as Primary Secondary Amine (PSA) to remove interferences. For pigmented samples, graphitized carbon black (GCB) may be included, and for fatty matrices, C18 may be used.
- Vortex the d-SPE tube for 30 seconds to 1 minute.
- Centrifuge at ≥ 3000 g for 5 minutes.

4. Analysis:

- Take an aliquot of the cleaned-up extract for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or GC-MS. For GC analysis, a solvent exchange to a more suitable solvent like toluene or iso-octane may be necessary.

Visualizations

The following diagram illustrates the general workflow for the extraction of **Fenoxanil** from plant tissues.



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Caption: General workflow for **Fenoxanil** extraction from plant tissues.

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